molecular formula C19H16N2O B1613086 4-Cyano-4'-(3-pyrrolinomethyl) benzophenone CAS No. 898763-87-6

4-Cyano-4'-(3-pyrrolinomethyl) benzophenone

Cat. No.: B1613086
CAS No.: 898763-87-6
M. Wt: 288.3 g/mol
InChI Key: RAHZNVJFHHFGFF-UHFFFAOYSA-N
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Description

4-Cyano-4’-(3-pyrrolinomethyl) benzophenone is a benzophenone derivative . Its linear formula is C19H16N2O .

Scientific Research Applications

Photoreactions and Kinetics

  • Photoreaction of Pyridinedicarbonitrile with Benzophenone : This study discusses the effect of pH on the photoreaction of pyridinedicarbonitrile with benzophenone, focusing on reduction vs substitution reactions in different pH environments (Caronna, Morrocchi, & Vittimberga, 1990).
  • Photoinduced Direct 4-Pyridination of C(sp3)–H Bonds : This research highlights a method for the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine using benzophenone, enabling the formation of sterically hindered bonds between alkylaromatics and 4-pyridine (Hoshikawa & Inoue, 2013).

Metabolism and Biochemical Effects

  • Metabolism of UV-Filter Benzophenone-3 : Investigating how benzophenone-3 is metabolized by rat and human liver microsomes and its impact on endocrine-disrupting activity (Watanabe et al., 2015).

Polymerization and Chemical Synthesis

  • Hydrophilic Aliphatic Polyesters : This study involves the design, synthesis, and ring-opening polymerization of functional cyclic esters, including the use of benzophenone derivatives (Trollsås et al., 2000).
  • Electrochemical Synthesis of 3-Phenylcinnamonitrile : This research explores the synthesis of 3-phenylcinnamonitrile by reduction of benzophenone in acetonitrile, an approach to create cyanomethylated products (Batanero et al., 2003).

Environmental Impact and Treatment

  • Oxidation of Benzophenone-3 in Aqueous Solution : A study on the chemical oxidation process of benzophenone-3 by potassium permanganate, including factors influencing degradation efficiency and toxicity assessment (Cao et al., 2021).

Structural and Molecular Studies

  • Variable Conformation of Benzophenone : Research on the conformation of benzophenone in a series of resorcinarene-based supramolecular frameworks, focusing on structural diversity and interactions (Ma & Coppens, 2004).

Properties

IUPAC Name

4-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c20-13-15-3-7-17(8-4-15)19(22)18-9-5-16(6-10-18)14-21-11-1-2-12-21/h1-10H,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHZNVJFHHFGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643019
Record name 4-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-87-6
Record name 4-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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